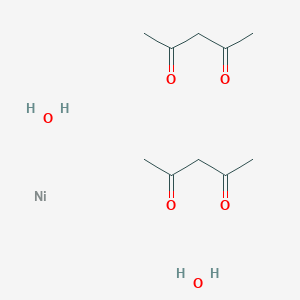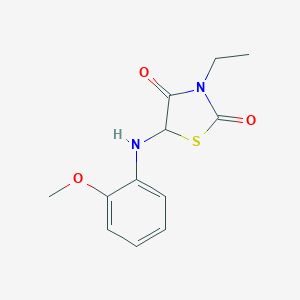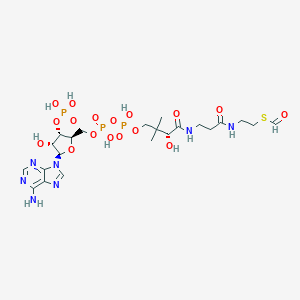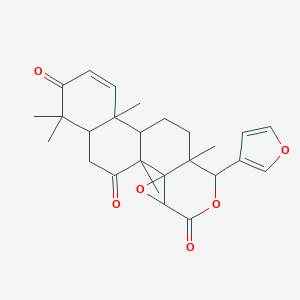
Nickel(II) acetylacetonate X H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) acetylacetonate X H2O, also known as bis(acetylacetonato)nickel(II), is a coordination complex with the formula [Ni(acac)2]·xH2O, where acac stands for the acetylacetonate anion (C5H7O2−). This compound is typically a blue-green crystalline solid that is soluble in water and various organic solvents. It is widely used in catalysis, materials synthesis, and organic chemistry due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate can be synthesized by reacting nickel chloride hexahydrate or nickel hydroxide with acetylacetone. The reaction typically involves the following steps:
- Dissolve nickel chloride hexahydrate or nickel hydroxide in water.
- Add acetylacetone to the solution.
- Adjust the pH of the solution to facilitate the formation of the complex.
- Crystallize the product by cooling the solution .
Industrial Production Methods: Industrial production of nickel(II) acetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with different ligands
Aplicaciones Científicas De Investigación
Nickel(II) acetylacetonate has a wide range of applications in scientific research:
Mecanismo De Acción
Nickel(II) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Iron(III) acetylacetonate
- Copper(II) acetylacetonate
Uniqueness: Nickel(II) acetylacetonate is unique due to its specific coordination geometry and reactivity. It forms stable complexes with a wide range of ligands and exhibits distinct magnetic properties compared to other metal acetylacetonates .
Comparación Con Compuestos Similares
- Cobalt(II) acetylacetonate: Used in similar catalytic applications but has different magnetic properties.
- Iron(III) acetylacetonate: Commonly used in oxidation reactions.
- Copper(II) acetylacetonate: Known for its use in organic synthesis and catalysis .
Propiedades
IUPAC Name |
nickel;pentane-2,4-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNKICBWKSHTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330778 |
Source


|
| Record name | Nickel,4-pentanedionato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-81-8 |
Source


|
| Record name | Nickel,4-pentanedionato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)

![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)









![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
